molecular formula C14H11N3O B11874879 N-Phenyl-1H-indazole-3-carboxamide CAS No. 23706-99-2

N-Phenyl-1H-indazole-3-carboxamide

Cat. No.: B11874879
CAS No.: 23706-99-2
M. Wt: 237.26 g/mol
InChI Key: XQJXNILPLUCHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-1H-indazole-3-carboxamide (C₁₄H₁₁N₃O, MW 237.26 g/mol) is a heterocyclic compound featuring an indazole core linked to a phenyl group via a carboxamide bridge. It emerged as a lead compound in drug discovery after structural optimization of an indazole fragment hit, resulting in a 62-fold increase in activity due to enhanced hydrogen bonding with the Leu83 backbone residue in target proteins . The compound’s scaffold allows for diverse modifications, enabling exploration of structure-activity relationships (SAR).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1H-indazole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of indazole with phenyl isocyanate under basic conditions. Another method includes the use of chlorocarbonyl compounds, where indazole reacts with chlorocarbonyl phenyl isocyanate in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Coupling Reactions

  • Acylation via Aroyl Chlorides :
    The compound can be synthesized by reacting 1H-indazole-3-carboxylic acid phenylamide with aroyl chlorides (e.g., o-toluoyl chloride) in the presence of triethylamine (Et₃N) in dichloromethane. The reaction proceeds at 0–20°C for 1–2 hours, followed by purification steps .

  • Amide Bond Formation :
    EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used as coupling agents to activate the carboxylic acid group, enabling nucleophilic attack by amines. This method is widely employed in the synthesis of indazole-3-carboxamides .

Nitrosation of Indoles

The indazole core is often synthesized via the nitrosation of indole derivatives . This involves:

  • Treatment of indole with HCl and sodium nitrite (NaNO₂) at 0°C .

  • Addition of CO₂ gas to form the indazole-3-carboxaldehyde intermediate .

  • Subsequent functionalization (e.g., oxidation or reduction) to yield the final compound.

Acylation

The carboxamide group in N-Phenyl-1H-indazole-3-carboxamide can undergo acylation via activation of the carboxylic acid (e.g., using thionyl chloride ) followed by reaction with amines. This step is critical for introducing substituents and modifying biological activity.

Substitution Reactions

The indazole ring undergoes electrophilic or nucleophilic substitution depending on substituents. For example:

  • Halogenation : Introduction of fluorine, chlorine, or bromine substituents (e.g., 3-fluorobenzoyl or 3-chlorobenzoyl groups) to enhance lipophilicity or alter reactivity .

  • Alkylation/Alkoxylation : Substitution with alkyl or alkoxy groups (e.g., phenethyl or benzyloxy ) to modulate solubility and pharmacokinetics.

Oxidation and Reduction

  • Oxidation : The carbonyl group in the carboxamide can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

  • Reduction : Reduction of the amide bond or carbonyl groups using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may yield alcohols or amines.

Reagents and Reaction Conditions

Reaction Type Reagents/Conditions Yield Reference
Coupling with aroyl chlorideEt₃N, dichloromethane, 0–20°C, 1–2 h20%
Amide bond formationEDCI/HOBt, DCM, RT, 4–6 hNot stated
Nitrosation of indoleHCl, NaNO₂, CO₂ gas, 0°C10–60%
Substitution (halogenation)HNO₃, HBr, or HCl, specific conditionsVaries

Structural Modifications and Biological Impact

Structural modifications of This compound significantly influence its reactivity and biological activity. For example:

  • Substituent Effects :

    • Halogenation (e.g., fluorine or chlorine) enhances lipophilicity and cell membrane permeability, improving therapeutic efficacy.

    • Alkylation (e.g.,

Scientific Research Applications

Cancer Treatment

Inhibition of PAK1 Kinase:
Recent studies have identified derivatives of 1H-indazole-3-carboxamide, including N-Phenyl-1H-indazole-3-carboxamide, as promising inhibitors of p21-activated kinase 1 (PAK1). Aberrant activation of PAK1 is linked to tumor progression, making it a significant target for cancer therapy. The compound demonstrated excellent enzyme inhibition with an IC50 value of 9.8 nM and showed high selectivity against a panel of 29 kinases, indicating its potential as a lead compound for developing selective PAK1 inhibitors .

Mechanism of Action:
The structure-activity relationship analysis revealed that specific modifications to the compound's structure enhance its inhibitory activity and selectivity towards PAK1. Notably, these derivatives inhibited migration and invasion in breast cancer cells while not affecting overall tumor growth, suggesting a targeted approach to cancer metastasis without compromising primary tumor size .

Neurological Disorders

Nicotinic Acetylcholine Receptor Agonists:
this compound has been studied for its role as a partial agonist of the nicotinic α-7 receptor. This receptor is implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. Compounds that modulate this receptor could potentially address cognitive deficits associated with these diseases. Research indicates that indazole derivatives are being explored for their therapeutic efficacy in treating conditions related to dysfunctional nicotinic acetylcholine receptors .

Pharmacological Properties:
The pharmacological profile of this compound suggests it may have beneficial effects on cognitive functions and could serve as a multi-target directed ligand against Alzheimer's disease. This is particularly relevant given the need for compounds that can interact with multiple pathways involved in neurodegenerative processes .

Synthesis and Medicinal Chemistry

Synthetic Approaches:
Novel synthetic methods have been developed to create indazole derivatives efficiently, which are essential for drug discovery. For instance, optimized procedures for synthesizing 1H-indazole-3-carboxamide derivatives allow for better access to these compounds in medicinal chemistry applications. Such advancements are crucial for scaling up production while maintaining safety and efficacy .

Case Studies and Research Insights

Study Focus Findings
Study on PAK1 InhibitionCancer TherapeuticsIdentified this compound as a potent PAK1 inhibitor with selective activity against multiple kinases .
Nicotinic Receptor ModulationNeurological DisordersInvestigated the role of indazole derivatives as partial agonists at nicotinic α-7 receptors, showing potential for treating cognitive impairments .
Synthetic MethodologiesDrug DevelopmentReported improved synthetic routes leading to efficient production of indazole derivatives suitable for pharmacological testing .

Mechanism of Action

The mechanism of action of N-Phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key derivatives of N-Phenyl-1H-indazole-3-carboxamide, their structural modifications, and biological or physicochemical properties:

Compound Name & ID Structural Modification Activity/MW Key Interactions Source
This compound (2) Parent compound 62-fold activity vs. initial hit H-bond with Leu83 backbone
N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide (3) Para-sulfonamide addition (C₁₄H₁₂N₄O₃S) 4.5-fold activity increase vs. 2 (MW 316.07 g/mol) Dual H-bonds: Leu83 and Asp86 backbone
1-(3-Methoxybenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-99-9) 3-MeO-benzoyl substitution (C₂₂H₁₇N₃O₃) MW 371.39 g/mol Undisclosed; methoxy may enhance lipophilicity
1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-98-8) 4-F-benzoyl substitution (C₂₁H₁₄FN₃O₂) MW 359.35 g/mol Fluorine improves metabolic stability
CDK1 Inhibitors (16, 17) OCH₂/CH₂ substituents Not quantified Altered NMR shifts suggest modified H-bond capacity
Oxadiazolyl derivative (CAS 2034599-29-4) 1-methyl and oxadiazolyl groups Not reported Potential kinase inhibition via heterocyclic interactions

Key Findings:

Activity Enhancement via Sulfonamide Addition (Compound 3):
The para-sulfonamide group in compound 3 introduced a 4.5-fold activity boost over the parent compound (2) by forming an additional H-bond with Asp86, as confirmed by cocrystal structures . This highlights the importance of polar substituents in optimizing target engagement.

Fluorobenzoyl (CAS 1325681-98-8): Fluorine’s electronegativity and small size likely improve metabolic stability and hydrophobic interactions .

CDK1 Inhibitors (Compounds 16, 17):
These derivatives incorporate OCH₂ or CH₂ groups, evidenced by distinct NMR shifts (e.g., δ = 4.82 ppm for OCH₂). While activity data are absent, structural variations suggest tailored binding to kinase ATP pockets .

Synthetic Accessibility: Derivatives like compound 5a () demonstrate high synthetic yields (>87%) and purity (>96%), indicating feasible scalability for analogs with complex substituents .

Biological Activity

N-Phenyl-1H-indazole-3-carboxamide is part of a broader class of indazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antiparasitic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

1.1 Overview of Antiproliferative Effects

Research has demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the activity of several synthesized indazole derivatives against 60 human cancer cell lines, revealing that some compounds could inhibit cell growth at concentrations lower than 1 µM. Specifically, compounds with substitutions at the phenyl ring showed enhanced activity, indicating the importance of structural modifications for potency .

The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest and apoptosis induction. For example, certain derivatives have been shown to induce apoptosis in K562 leukemia cells by modulating the expression of Bcl-2 family proteins and activating the p53/MDM2 pathway. This results in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, leading to cell death .

2.1 Inhibition of Dengue Virus Replication

Recent studies have identified N-phenyl-1H-indazole derivatives as potential inhibitors of dengue virus (DENV) replication. In particular, N-phenylpyridine-3-carboxamide (NPP3C) was found to significantly inhibit DENV RNA replication with an EC50 value of approximately 7.1 µM. The compound demonstrated a high selectivity index, indicating minimal cytotoxicity at effective concentrations .

2.2 Structure-Activity Relationship (SAR)

The antiviral activity is closely linked to specific structural features within the compounds. For instance, modifications to the pyridine or carboxamide groups can drastically alter efficacy, underscoring the importance of SAR studies in optimizing these compounds for therapeutic use .

3. Antiparasitic Activity

Indazole derivatives have also shown promise against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. In vitro assays indicated that certain compounds were more potent than standard treatments, with IC50 values below 0.050 µM for some derivatives . The presence of specific substituents on the indazole scaffold was crucial for enhancing activity against these pathogens.

4. Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism
AnticancerK562 (Leukemia)5.15 µMInduction of apoptosis via Bcl-2 modulation
AntiviralDengue Virus7.1 µMInhibition of RNA replication
AntiparasiticE. histolytica<0.050 µMDirect cytotoxic effects on protozoan cells
AntifungalAspergillus nigerModerateInhibition of fungal growth

5. Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of this compound derivatives:

  • Synthesis and Evaluation : A study synthesized fourteen new indazole derivatives and assessed their biological activity against various fungi and protozoa, confirming moderate antifungal properties alongside potent antiparasitic effects .
  • Antitumor Mechanisms : Another research highlighted a specific compound's ability to affect apoptosis pathways in cancer cells, showcasing its potential as a low-toxicity anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N-Phenyl-1H-indazole-3-carboxamide and its derivatives?

Basic Research Question
The synthesis of this compound typically involves coupling indazole-3-carboxylic acid derivatives with aniline via amide bond formation. For example, a derivative (compound 2) was synthesized by conjugating an aniline amide with an indazole fragment, achieving a 62-fold increase in activity compared to the parent compound . Advanced derivatization strategies include introducing substituents like sulfonamide groups at the para position of the phenyl ring (e.g., compound 3 in ), which requires sequential functionalization using HATU/DCC coupling reagents or palladium-catalyzed cross-coupling reactions. Researchers should optimize reaction conditions (e.g., solvent, temperature) to minimize side products and maximize yields.

Q. How can researchers validate the structural identity and purity of this compound?

Basic Research Question
Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly focusing on the indazole core and amide linkage .
  • Mass Spectrometry (MS) : High-resolution LC-QTOF-MS or GC-MS can verify molecular weight and fragmentation patterns. For example, N-(1-carbamoyl-2,2-dimethyl-propyl)-1-pent-4-enyl-indazole-3-carboxamide was characterized using LC-QTOF-MS to confirm its InChI string and molecular formula .
  • Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/O percentages.
  • Chromatography : HPLC or TLC with UV/fluorescence detection ensures no residual starting materials or byproducts.

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

Advanced Research Question
Molecular docking tools like AutoDock are critical for predicting binding modes. For instance, compound 2 (this compound) was docked into a receptor pocket, revealing H-bonding between the amide NH and Leu83 backbone carbonyl, as well as hydrophobic interactions with Asp86 . Advanced protocols include:

  • Flexible Docking : Account for side-chain movements in the binding site.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities.
    Experimental validation via X-ray crystallography (as done for compound 3 in ) is recommended to resolve discrepancies between predicted and observed binding modes.

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

Advanced Research Question
SAR optimization requires systematic substituent variation guided by bioactivity data and structural insights:

  • Core Modifications : Introduce electron-withdrawing/donating groups (e.g., -F, -CF3_3) to the phenyl ring to modulate electronic effects. Compound 3’s sulfonamide group improved activity by forming additional H-bonds with Asp86 .
  • Side-Chain Engineering : Explore alkyl/cycloalkyl substituents (e.g., cyclohexylmethyl in ADB-CHMINACA derivatives) to enhance hydrophobic interactions .
  • Stereochemistry : Test enantiomers (e.g., (S)-ADB-CHMINACA) to identify stereospecific effects .
    Use high-throughput screening (HTS) and multivariate analysis (e.g., PCA) to prioritize derivatives with balanced potency and selectivity.

Q. How should researchers address contradictions in activity data across different derivatives of this compound?

Advanced Research Question
Contradictions in SAR data often arise from off-target effects, assay variability, or unaccounted structural factors. Mitigation strategies include:

  • Orthogonal Assays : Validate activity in multiple assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
  • Crystallographic Analysis : Resolve cocrystal structures (as done for compound 3) to confirm binding hypotheses .
  • Meta-Analysis : Compare datasets across studies to identify consistent trends. For example, while sulfonamide derivatives (compound 3) showed modest activity gains, other substituents (e.g., cyclohexylmethyl) may exhibit stronger effects due to steric complementarity .
  • QSAR Modeling : Develop quantitative models to correlate substituent properties (e.g., logP, polar surface area) with activity, adjusting for confounding variables like solubility.

Properties

CAS No.

23706-99-2

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-phenyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H11N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H,15,18)(H,16,17)

InChI Key

XQJXNILPLUCHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.